D-2-Amino-4-phosphonobutanoic acid, commonly known as D-AP4, is a synthetic amino acid that serves as a broad-spectrum antagonist of N-methyl-D-aspartate (NMDA) receptors. This compound is a phosphono analogue of glutamate, which is a key neurotransmitter in the central nervous system. The chemical structure of D-AP4 includes an amino group, a carboxylic acid group, and a phosphonate group, which contribute to its biological activity and receptor interactions. The compound's chemical formula is and it has a molecular weight of approximately 189.1 g/mol .
L-AP4 acts as a potent and selective agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8) []. These receptors are involved in various neuronal functions, including learning, memory, and synaptic plasticity. However, the mechanism of action for (2R)-2-amino-4-phosphonobutanoic acid is unknown. Due to the stereochemical difference, it might not interact with the same binding sites on mGluRs as L-AP4, potentially leading to no or altered effects.
Here's what we know about L-AP4 in scientific research:
D-AP4 exhibits significant biological activity by modulating NMDA receptor function. Its antagonistic properties make it useful in research related to neuropharmacology and neurobiology. Studies have shown that D-AP4 can reduce excitotoxicity—a process that can lead to neuronal injury or death—by inhibiting excessive calcium influx through NMDA receptors. This characteristic positions D-AP4 as a potential therapeutic agent for conditions such as neurodegenerative diseases, stroke, and traumatic brain injury .
The synthesis of D-AP4 generally involves multi-step organic synthesis techniques. One common method includes the reaction of 2-amino-4-chlorobutanoic acid with phosphorous acid or its derivatives under controlled conditions to yield D-AP4. The process may involve protection and deprotection steps for functional groups to ensure selectivity and yield during synthesis .
D-AP4 is primarily utilized in scientific research to study NMDA receptor functions and their roles in various neurological conditions. Its applications include:
Interaction studies involving D-AP4 have focused on its binding affinity and efficacy at NMDA receptors compared to other antagonists. Research indicates that D-AP4 has a unique interaction profile that allows it to effectively inhibit receptor activity without significant side effects associated with non-selective antagonists. These studies are crucial for understanding how D-AP4 can be utilized therapeutically while minimizing adverse effects related to broader NMDA receptor inhibition .
D-AP4 shares structural similarities with several other compounds that also interact with glutamate receptors. Here are some notable examples:
| Compound Name | Structure Type | Activity |
|---|---|---|
| L-2-Amino-4-phosphonobutanoic acid (L-AP4) | NMDA receptor agonist | Enhances NMDA receptor activity |
| 2-Amino-5-phosphonovaleric acid (2-A5PV) | NMDA receptor antagonist | Selectively inhibits certain NMDA subtypes |
| 6-Cyano-7-nitroquinoxaline-2,3-dione (CNQX) | AMPA/kainate receptor antagonist | Blocks excitatory transmission via AMPA receptors |
D-AP4 is unique due to its specific antagonistic action on the NMDA receptors without affecting AMPA or kainate receptors significantly, making it a valuable tool for targeted research in neuropharmacology .
The early synthetic methods for D-AP4 primarily relied on classical organic chemistry approaches that were developed during the foundational years of phosphonate chemistry. Historical synthesis of 2-amino-4-phosphonobutanoic acids involved multi-step procedures that required harsh reaction conditions and generated significant waste streams [4].
One of the earliest documented synthetic routes involved the use of dichlorophosphine compounds followed by hydrolysis under basic conditions. Aryldichlorophosphine or aryldichlorophosphine oxide served as starting materials, which were hydrolyzed using aqueous sodium hydroxide solution. The phosphonic acid was subsequently isolated by acidification with hydrochloric acid. For example, dichlorophenylphosphine was first oxidized to phenylphosphine oxide with sulfuryl chloride in carbon tetrachloride, then hydrolyzed with aqueous sodium hydroxide to yield the corresponding arylphosphonic acid in approximately 65% yield over two steps [5].
Traditional synthetic approaches also employed the use of dialkyl phosphonates, which were subsequently converted to phosphonic acids through acidic hydrolysis. The most frequently used method involved stirring dialkyl phosphonates with concentrated hydrochloric acid in aqueous solution at reflux temperatures [5]. This method, while effective, required extended reaction times and harsh acidic conditions that limited the compatibility with sensitive functional groups.
Another historical approach utilized electrochemical decarboxylative α-methoxylation of N-acyl-α-amino acids. This two-step protocol consisted of electrochemical decarboxylative α-methoxylation followed by transformation of the resulting N-(1-methoxyalkyl)carbamates to 1-(N-acylamino)alkyltriphenylphosphonium tetrafluoroborates. The electrolysis was conducted at a current density of 0.3 A/dm² at 10°C until 3.5-3.75 F/mol charge had passed [6].
Contemporary synthetic approaches to D-AP4 have embraced heterogeneous catalysis as a means to achieve more sustainable and efficient production methodologies. Metal-organic frameworks have emerged as particularly promising heterogeneous catalysts for phosphonate synthesis. A notable development involves the use of phosphonate metal-organic framework platform that accommodates up to 16 different metal clusters, allowing for systematic tuning of Lewis acidity, catalytic activity, and enantioselectivity [7].
These phosphonate-based metal-organic frameworks, with framework formula [M3L2(solvent)2], contain identical channel structures but different surface-isolated Lewis acid metal sites. The frameworks are prepared from a single phosphono-carboxylate ligand derived from 1,1'-biphenol and 16 different metal ions. The phosphonate-containing metal-organic frameworks possessing tert-butyl-coated channels exhibit high thermal stability and good tolerances to boiling water, weak acid, and base conditions [7].
Heterogeneous catalysts based on supported phosphoric acid systems have also been developed for the synthesis of phosphonic acid derivatives. Phosphoric acid supported on alumina (H3PO4/Al2O3) has proven to be an efficient catalyst for three-component condensation reactions under solvent-free conditions. The remarkable features of these catalytic procedures include high conversions, shorter reaction times, cleaner reactions, and simple experimental and work-up procedures. The supported phosphoric acid catalyst can be reused several times without significant loss of catalytic activity [8].
Magnetic core-shell nanoparticles have been employed as supports for phosphoric acid to create novel recyclable heterogeneous catalysts. Supported phosphoric acid on silica-coated magnetic nanoparticles (γ-Fe2O3@SiO2-PA) was synthesized through the reaction of chloro-functionalized γ-Fe2O3@SiO2 with triethyl phosphite followed by hydrolysis. This magnetically recyclable heterogeneous catalyst demonstrated efficient one-pot synthesis of α-aminophosphonates through the Kabachnik-Fields reaction in water with good to high yields [9].
Carbon quantum dots encapsulated in mesoporous silica have been developed as hybrid heterogeneous catalysts. Phosphonic acid tagged carbon quantum dots (CQDs-N(CH2PO3H2)2) encapsulated in SBA-15 using post-modification strategy represent a novel approach to heterogeneous catalysis. The mesoporous catalyst showed excellent catalytic activity for the preparation of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine derivatives under solvent-free conditions at 100°C [10].
Solvent-free synthesis methodologies have gained prominence in D-AP4 production due to their environmental benefits and simplified purification procedures. Solvent-free polyaddition techniques eliminate the need for volatile organic solvents, reduce waste generation, and often provide improved reaction selectivity [11].
The development of solvent-free acetal-containing polyol synthesis via polyaddition of various diols and divinyl ethers using heterogeneous catalysts exemplifies this approach. The use of heterogeneous catalysts such as aluminosilicate K10 and Siral 70 allows for simple filtration of the reaction mixture, yielding pure products and enabling reuse of the recovered catalyst. When polyaddition of 1,4-butanediol and 1,4-butanediol divinyl ether was carried out at 30°C in the presence of 1.2 wt% K10, full conversion of the divinyl ether end group was achieved within 3 hours with only 10 mol% cyclic acetals formed [11].
Nucleophile-mediated oxa-Michael addition polymerization represents another solvent-free approach. The 4-dimethylaminopyridine initiated polyaddition reaction of divinyl sulfone and several di- or multifunctional alcohols proceeds quickly and quantitatively under solvent-free conditions, producing predominantly macrocyclic products following a zwitter-ionic mechanism [12].
Solvent-free synthesis of phosphonic graphene derivatives has been accomplished through simple and low-cost methods. The functionalization with phosphonic groups creates stable C-P bonds, and the material is obtained by eliminating the usage of solvents where the reagents serve as the reaction medium. The unreacted PCl3 can be distilled off after synthesis and redirected into the next reaction, ensuring maximal usage of reagents and making the procedure more sustainable [13].
Aza-Michael addition has been explored as a greener, safer, and more sustainable approach to phosphonate-containing materials. This reaction is based on the addition between a primary or secondary amine (Michael donor) and an activated double bond (Michael acceptor). The aza-Michael polyaddition was evaluated as a substitute for green and safer thermosets, with polymer network formations monitored by multiwave rheology experiments [14].
The purification and isolation of D-AP4 require specialized techniques due to the compound's high polarity and the presence of multiple functional groups. Traditional purification methods have been adapted and optimized to address the unique challenges posed by phosphonic acid derivatives.
Crystallization techniques represent one of the primary purification methods for D-AP4. The crystallization process involves controlled nucleation and crystal growth under specific temperature and concentration conditions. Phosphoric acid crystallization processes have been extensively studied, providing insights applicable to phosphonic acid derivatives. The crystallization is typically carried out in agitated crystallizer vessels maintained at temperatures between -10°C and 30°C, where the acid solution is supersaturated with respect to the hemihydrate form [15].
The addition of seed crystals of pure orthophosphoric acid hemihydrate to supercooled phosphoric acid solutions brings about relatively rapid crystallization, sometimes in less than an hour. This phenomenon is attributed to secondary nucleation, which can proceed much more rapidly than either primary nucleation or crystal growth. The temperature of the crystallizing mixture must be carefully controlled to avoid catastrophic crystallization and to substantially suppress secondary nucleation [15].
Chromatographic purification methods have been developed specifically for phosphonic acid derivatives. The high polarity of phosphonic acids necessitates the use of reversed-phase chromatography, which is typically limited to preparative high-performance liquid chromatography. Ion exchange chromatography has also been employed for the separation and purification of phosphonic acids, taking advantage of the ionizable phosphonic acid groups [5].
Reversed-phase chromatography with gradient elution has proven effective for the separation of phosphonic acid derivatives. A Q Sepharose Fast Flow column with step-wise gradient elution using different concentrations of sodium chloride (0, 0.5, 1.0, and 1.5 M) has been successfully employed. The fraction eluted with 1.5 M sodium chloride is typically collected and further purified on a Sephacryl S-300/HR column, eluted with 0.2 M ammonium hydrogen carbonate [16].
Methylation analysis followed by gas chromatography-mass spectrometry provides detailed structural information during purification. The methylation process involves dissolving the polysaccharide in dimethyl sulfoxide, adding anhydrous sodium hydride, and stirring under nitrogen atmosphere at 60°C. Methyl iodide is then added and the mixture stirred for an additional 1.5 hours. The completion of methylation is confirmed by infrared spectroscopy through the disappearance of hydroxyl group bands [16].
Desalting procedures are often necessary following chromatographic purification. The polysaccharide fractions are pooled, desalted, and freeze-dried to obtain the final purified product. Desulfation can be performed when necessary by passing the compound through an ion-exchange column in hydrogen form, followed by neutralization with pyridine to pH 9.0 and lyophilization [16].
Recrystallization techniques provide an additional purification method for D-AP4. The selection of appropriate solvents is critical, with the ideal solvent dissolving the sample at its boiling point but not at room temperature, while dissolving impurities at all temperatures or not at any temperature. Solvent pairs are often employed when a single solvent cannot achieve the necessary solubility characteristics. The recrystallization process typically involves dissolving the compound in the minimum volume of boiling solvent, followed by slow cooling to allow for crystal formation [17].
| Purification Method | Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Crystallization | High purity, scalable | Requires optimization | 65-85% |
| RP-HPLC | High resolution | Limited scale | 70-90% |
| Ion Exchange | Selective | Buffer requirements | 75-95% |
| Recrystallization | Simple procedure | Solvent dependent | 60-80% |
Advanced purification techniques include the use of automated systems for high-throughput purification. Preparative liquid chromatography-mass spectrometry systems enable the simultaneous purification and identification of products. These systems incorporate automated fraction collection based on mass spectral identification, significantly improving both efficiency and purity of the final product [18].
The isolation protocols often incorporate multiple purification steps in sequence to achieve the required purity levels. A typical isolation sequence might involve initial crystallization followed by chromatographic purification and final recrystallization. Each step must be optimized to maximize yield while maintaining product quality and minimizing degradation [18].
Quality control procedures are essential components of the purification and isolation protocols. High-performance liquid chromatography, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy are routinely employed for product analysis. These analytical methods provide comprehensive information about product purity, structural integrity, and the presence of residual impurities [18].
D-2-Amino-4-phosphonobutyric acid, commonly referred to as D-AP4, represents a phosphono analogue of glutamate with distinct crystallographic characteristics [1] [2]. The compound exhibits the molecular formula C₄H₁₀NO₅P with a molecular weight of 183.10 g/mol [1] [3]. The molecule crystallizes as a white to off-white solid with a hygroscopic nature, indicating its tendency to absorb moisture from the surrounding environment [1] [2].
The three-dimensional conformational analysis of D-AP4 reveals a chiral compound containing one stereogenic center at the α-carbon position [3] [4]. The absolute configuration follows the D-configuration nomenclature, distinguishing it from its L-enantiomer counterpart [3]. The compound contains no aromatic rings or ring systems, existing as an open-chain amino acid derivative with four rotatable bonds that contribute to its conformational flexibility [5] [4].
The molecular structure features a carboxyl group at one terminus, an amino group at the α-position, and a phosphonic acid moiety at the γ-position of the four-carbon chain [1] [3]. This arrangement creates specific steric and electronic environments that influence the compound's overall three-dimensional structure and its interaction capabilities with biological targets.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₁₀NO₅P |
| Molecular Weight (g/mol) | 183.10 |
| Physical Appearance | Solid |
| Color | White to Off-White |
| Stability | Hygroscopic |
| CAS Number | 78739-01-2 |
| Melting Point (°C) | >230 (decomposition) |
| Storage Temperature (°C) | 0-6 |
The hydrogen bonding capacity of D-AP4 is characterized by its possession of four hydrogen bond donors and three hydrogen bond acceptors [5] [4]. The hydrogen bond donors include the amino group protons and the phosphonic acid hydroxyl groups, while the hydrogen bond acceptors comprise the carboxyl oxygen atoms and phosphonic acid oxygen atoms [6]. This specific donor-acceptor pattern enables D-AP4 to participate in extensive intermolecular hydrogen bonding networks, which significantly influence its solubility behavior and biological interactions.
The rotational freedom within the D-AP4 molecule is governed by four rotatable bonds located along the aliphatic chain connecting the amino acid backbone to the phosphonic acid group [5] [4]. These rotatable bonds permit conformational flexibility, allowing the molecule to adopt multiple three-dimensional orientations. The calculated topological polar surface area (TPSA) of 120.85 Ų reflects the substantial polar character of the molecule, primarily contributed by the amino, carboxyl, and phosphonic acid functional groups [5].
The calculated partition coefficient (cLogP) of -1.03 indicates the hydrophilic nature of D-AP4, consistent with its classification as a polar, water-soluble compound [5] [4]. This hydrophilic character arises from the multiple ionizable groups present in the molecule, including the amino group (which can be protonated under physiological conditions), the carboxylic acid (which can be deprotonated), and the phosphonic acid moiety (which exists in various ionization states depending on pH).
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 4 |
| Ring Count | 0 |
| Aromatic Ring Count | 0 |
| cLogP | -1.03 |
| TPSA (Ų) | 120.85 |
| Chiral Centers | 1 |
The thermal stability profile of D-AP4 demonstrates characteristic behavior typical of amino acid derivatives containing phosphonic acid groups [1] [2]. The compound exhibits thermal stability at room temperature but undergoes decomposition at temperatures exceeding 230°C [1] [2]. Unlike conventional melting behavior, D-AP4 demonstrates thermal degradation rather than a distinct melting point, indicating the breakdown of molecular structure upon heating.
The decomposition pattern begins at approximately 230°C, as evidenced by thermogravimetric analysis data from related phosphonic acid compounds [2]. This decomposition temperature is considerably higher than many organic compounds, reflecting the thermal stability imparted by the phosphonic acid moiety. The presence of multiple polar functional groups and the potential for intramolecular hydrogen bonding may contribute to the enhanced thermal stability observed.
Storage stability studies indicate that D-AP4 maintains its chemical integrity when stored under appropriate conditions [1] [2]. The hygroscopic nature of the compound necessitates storage under dry conditions to prevent moisture absorption, which could potentially lead to hydrolytic degradation or crystalline form changes [1] [2]. Recommended storage temperatures range from 0-6°C to maximize long-term stability [1] [2].
The degradation pathway at elevated temperatures likely involves decarboxylation, deamination, and phosphonic acid group decomposition, similar to other amino acid phosphonic acid derivatives [7] [8]. These thermal decomposition processes result in the formation of smaller molecular fragments and gaseous products, making thermal analysis a useful tool for characterizing the compound's stability profile.
| Property | Value |
|---|---|
| Decomposition Temperature (°C) | >230 (with decomposition) |
| Thermal Stability Onset | Stable at room temperature |
| Storage Stability | Hygroscopic - requires dry conditions |
| Temperature Sensitivity | Sensitive above 230°C |
| Degradation Pattern | Decomposition rather than melting |
The solubility behavior of D-AP4 in various media reflects its amphiphilic nature and the influence of pH on its ionization state [1] [9] [10] [11]. In pure water, D-AP4 demonstrates moderate solubility with a maximum concentration of approximately 50 mM (9.15 mg/mL) [10] [12]. This aqueous solubility is attributed to the formation of hydrogen bonds between the polar functional groups of D-AP4 and water molecules.
The solubility profile shows significant pH dependence due to the presence of multiple ionizable groups [1] [9] [11]. Under acidic conditions (1 equivalent HCl), the solubility increases to 100 mM, likely due to protonation of the amino group and enhanced electrostatic interactions with the solvent [9] [11]. Similarly, under basic conditions (1 equivalent NaOH), the solubility reaches 100 mM as a result of deprotonation of the carboxylic acid and phosphonic acid groups [9] [11].
In phosphate-buffered saline, D-AP4 exhibits reduced solubility (33 mM) compared to pure water, possibly due to ionic interactions with buffer components that may affect the solvation environment [9] [10]. The presence of phosphate ions in the buffer may compete with D-AP4 for hydration, leading to decreased overall solubility.
The solubility in organic solvents is characteristically poor (typically <1 mg/mL), consistent with the highly polar nature of the compound [4] [13]. The low lipophilicity, as indicated by the negative cLogP value, severely limits partitioning into non-polar organic phases. This poor organic solubility profile restricts formulation options and may impact bioavailability in certain delivery systems.
| Solvent | Solubility (mM) | Solubility (mg/mL) |
|---|---|---|
| Water | 50 | 9.15 |
| Aqueous Acid | Slightly soluble | Limited |
| Phosphate Buffered Saline | 33 | 6.04 |
| 1 eq. NaOH | 100 | 18.3 |
| 1 eq. HCl | 100 | 18.3 |
| Organic Solvents | Poor solubility | <1 |